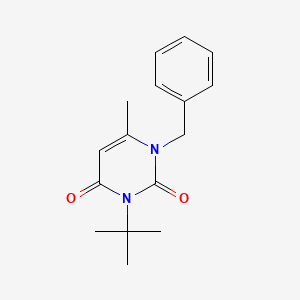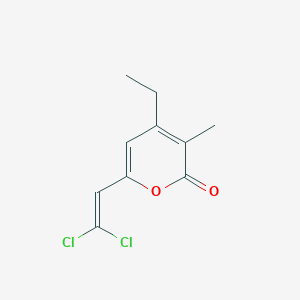
N-(4-fluorophenyl)-2-(mesityloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(4-fluorophenyl)-2-(mesityloxy)acetamide involves multi-step chemical reactions starting from primary compounds. For instance, novel acetamides can be synthesized using cyanophenol derivatives as primary compounds. These processes often involve reactions such as nitration, alkylation, and reductive carbonylation, demonstrating the complex pathways required to achieve specific functional group introductions and structural modifications (Yang Man-li, 2008).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction and NMR spectroscopy, provide detailed insights into the geometry, bonding patterns, and electronic structures of related compounds. For example, studies have described the crystal structures of synthesized acetamides, revealing hydrogen bonding patterns and molecular conformations (Xiangjun Qian et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving related compounds can lead to a variety of products depending on the reactants and conditions used. For instance, the reductive carbonylation of nitrobenzene has been shown to selectively produce N-(4-hydroxyphenyl)acetamide, highlighting the potential for selective synthesis strategies in creating desired acetamide derivatives (A. Vavasori et al., 2023).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments and applications. Studies often employ techniques like X-ray crystallography to determine the precise structural details that influence these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of these compounds in various applications. For example, the synthesis and evaluation of fluorine-substituted compounds explore their potential as ligands for receptors, indicating the importance of specific functional groups in determining chemical behavior and interaction capabilities (Ming-Rong Zhang et al., 2005).
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation of amino groups, as demonstrated in the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drugs, showcases a fundamental chemical reaction that could be relevant to the synthesis or modification of N-(4-fluorophenyl)-2-(mesityloxy)acetamide. The use of immobilized lipase as a catalyst for this process highlights the potential for enzymatic approaches in the synthesis or functionalization of similar compounds, offering a route for the development of new pharmaceuticals or chemical intermediates (Magadum & Yadav, 2018).
Bioactive Metabolite Formation
The conversion of acetaminophen to N-arachidonoylphenolamine (AM404) via fatty acid amide hydrolase-dependent arachidonic acid conjugation illustrates the metabolic pathways that can transform simple acetamide derivatives into bioactive molecules. This suggests that N-(4-fluorophenyl)-2-(mesityloxy)acetamide could undergo similar metabolic transformations, leading to the formation of novel bioactive compounds with potential therapeutic applications (Högestätt et al., 2005).
Photoreactivity in Drug Metabolism
The photoreactivity of flutamide, a compound structurally related to N-(4-fluorophenyl)-2-(mesityloxy)acetamide, underscores the importance of understanding the photochemical properties of pharmaceutical compounds. This knowledge is crucial for predicting the behavior of N-(4-fluorophenyl)-2-(mesityloxy)acetamide under light exposure, which can influence its stability, efficacy, and safety profile (Watanabe et al., 2015).
Photocatalytic Degradation Studies
The investigation of photocatalytic degradation of acetaminophen using TiO2 nanoparticles provides insights into the environmental impact and degradation pathways of acetamide derivatives. Such studies can inform the design of N-(4-fluorophenyl)-2-(mesityloxy)acetamide to minimize its environmental footprint and understand its behavior in various ecosystems (Jallouli et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-8-12(2)17(13(3)9-11)21-10-16(20)19-15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMRPDIVFANWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)
![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)
![N-[3-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5577710.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)
![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)
![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)

![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)